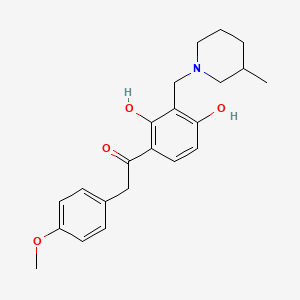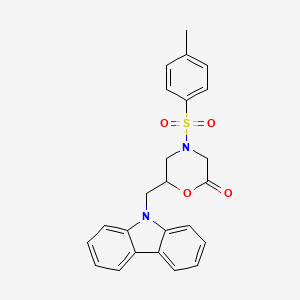
6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one is a complex organic compound that features a carbazole moiety linked to a morpholine ring through a tosyl group
Wissenschaftliche Forschungsanwendungen
6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Wirkmechanismus
Target of Action
Compounds with a carbazole structure are known to have a wide range of biological activities . They can act as electron-donating pendant groups in conducting polymers .
Mode of Action
Carbazole derivatives are known to exhibit high charge carrier mobility and photochemical stability . This suggests that the compound may interact with its targets by donating electrons, thereby influencing the electrical properties of the system.
Biochemical Pathways
Carbazole derivatives have been shown to be transformed into various hydroxylated metabolites by certain bacteria . This suggests that the compound may be involved in oxidation reactions and could potentially influence metabolic pathways related to these processes.
Pharmacokinetics
Given its chemical structure, it is reasonable to assume that it may have good bioavailability due to its potential for electron donation and its stability under photochemical conditions .
Result of Action
Carbazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, antioxidant, anticancer, and antibacterial effects . This suggests that the compound could have a broad range of effects at the molecular and cellular level.
Action Environment
The compound’s photochemical stability suggests that it may be resistant to degradation under light exposure . Additionally, its potential for electron donation suggests that it may be influenced by the presence of electron acceptors in its environment.
Safety and Hazards
Zukünftige Richtungen
Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . Future research could focus on the development of dipolar materials through tailored molecular designs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the reaction of 9H-carbazole with formaldehyde to form a carbazolylmethyl intermediate. This intermediate is then reacted with morpholine in the presence of a tosylating agent, such as p-toluenesulfonyl chloride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride or other strong bases to deprotonate the carbazole, followed by reaction with an electrophile.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl) hexanoic acid
- 1,4-bis((9H-carbazol-9-yl)methyl)benzene
- 2,6-di(9H-carbazol-9-yl)pyridine
Uniqueness
6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one is unique due to the presence of both a carbazole and a morpholine ring, linked by a tosyl group. This unique structure imparts specific electronic and steric properties, making it suitable for specialized applications in materials science and medicinal chemistry .
Eigenschaften
IUPAC Name |
6-(carbazol-9-ylmethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17-10-12-19(13-11-17)31(28,29)25-14-18(30-24(27)16-25)15-26-22-8-4-2-6-20(22)21-7-3-5-9-23(21)26/h2-13,18H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYJHKWJTUNXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(=O)C2)CN3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2839587.png)
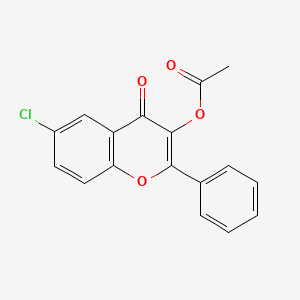
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2839589.png)
![3-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2839591.png)
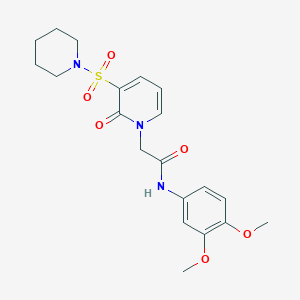
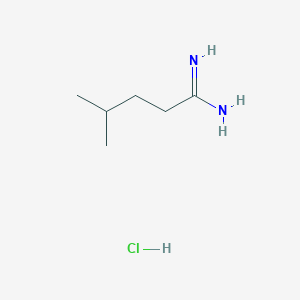
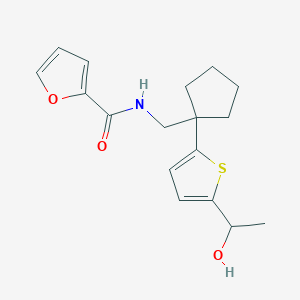
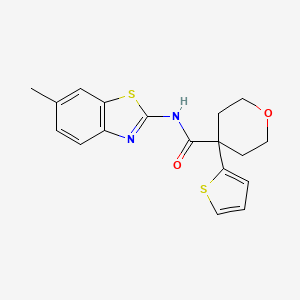
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B2839599.png)
![ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2839600.png)


![N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2839605.png)
